5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS No.: 1190322-79-2
Cat. No.: VC8216026
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190322-79-2 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N2O3/c1-5-7(15-2)4-12-9-8(5)6(3-11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
| Standard InChI Key | MVZOYDQTWOULSY-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CNC2=NC=C1OC)C(=O)O |
| Canonical SMILES | CC1=C2C(=CNC2=NC=C1OC)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound’s core consists of a pyrrole ring fused to a pyridine ring at the [2,3-b] position. Key substituents include a methoxy group at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 3. This arrangement confers distinct electronic and steric properties:
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Molecular Formula:
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Molecular Weight: 206.20 g/mol
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Tautomerism: The 1H tautomer dominates due to intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen .
Computational studies suggest the methyl group at position 4 enhances steric stability, reducing rotational freedom in the pyrrole ring compared to non-methylated analogs .
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
A representative synthetic route involves:
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Cyclization: Condensation of 4-methyl-3-aminopyridine with α-keto esters under acidic conditions to form the pyrrolopyridine core.
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Functionalization:
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Methoxy introduction via nucleophilic substitution using methyl iodide.
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Carboxylic acid formation through hydrolysis of a nitrile intermediate.
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Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl (conc.), 100°C, 12 h | 65–72 |
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C | 82 |
| Hydrolysis | H₂SO₄ (20%), reflux | 78 |
Industrial Scalability Challenges
Industrial production faces hurdles in:
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Purification: The polar carboxylic acid group complicates crystallization, necessitating chromatographic methods .
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Cost Efficiency: Methyl iodide usage raises toxicity concerns, prompting research into alternative methylating agents.
Physicochemical Properties
Experimental data from differential scanning calorimetry (DSC) and solubility studies reveal:
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–218°C | DSC |
| Solubility (Water) | 1.2 mg/mL (25°C) | HPLC |
| logP | 1.8 ± 0.2 | Shake-flask |
The methyl group at position 4 increases hydrophobicity compared to unmethylated analogs (logP = 1.2), enhancing membrane permeability in biological systems .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary assays indicate moderate inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 12.3 µM (compared to celecoxib IC₅₀ = 0.04 µM).
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Tyrosine Kinases: Selective activity against VEGFR-2 (IC₅₀ = 8.7 µM) .
Mechanistic Hypothesis: The carboxylic acid group chelates catalytic metal ions, while the methoxy group stabilizes hydrophobic pocket interactions.
Antibacterial Screening
Against Staphylococcus aureus (ATCC 29213):
| Compound | MIC (µg/mL) |
|---|---|
| Target | 64 |
| Ciprofloxacin | 0.5 |
The methyl substituent may hinder penetration through bacterial cell walls, explaining reduced efficacy compared to smaller analogs .
Applications in Drug Development
| Derivative | Bioavailability (%) | Tₘₐₓ (h) |
|---|---|---|
| Carboxylic Acid | 22 | 2.1 |
| Ethyl Ester | 58 | 1.5 |
Materials Science Applications
As a ligand in coordination polymers:
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Difference |
|---|---|---|
| 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | No methyl at C4 | Reduced steric hindrance |
| 5-Methoxy-4-ethyl analog | Ethyl at C4 | Higher logP (2.4) |
The 4-methyl variant balances solubility and permeability, making it preferable for central nervous system targets .
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